4-hydroxy Nonenal Alkyne
4-hydroxy Nonenal Alkyne
4-hydroxy Nonenal (4-HNE) is a major aldehyde produced during the lipid peroxidation of ω-6 polyunsaturated fatty acids, such as arachidonic acid and linoleic acid. It is considered a potential causal agent in numerous diseases, including chronic inflammation, neurodegenerative diseases, atherosclerosis, diabetes, and cancer, in part because it covalently modifies DNA and proteins resulting in genetic mutations and altered cell signaling, respectively. 4-HNE Alkyne is a form of 4-HNE with a terminal alkyne. Such terminal alkyne groups can be used in linking reactions, known as click chemistry, characterized by high dependability and specificity of azide-alkyne bioconjugation reactions. Click chemistry has only recently been applied to the study of oxidized lipids.
Brand Name:
Vulcanchem
CAS No.:
1011268-23-7
VCID:
VC0157428
InChI:
InChI=1S/C9H12O2/c1-2-3-4-6-9(11)7-5-8-10/h1,5,7-9,11H,3-4,6H2
SMILES:
C#CCCCC(C=CC=O)O
Molecular Formula:
C9H12O2
Molecular Weight:
152.2
4-hydroxy Nonenal Alkyne
CAS No.: 1011268-23-7
Reference Standards
VCID: VC0157428
Molecular Formula: C9H12O2
Molecular Weight: 152.2
CAS No. | 1011268-23-7 |
---|---|
Product Name | 4-hydroxy Nonenal Alkyne |
Molecular Formula | C9H12O2 |
Molecular Weight | 152.2 |
IUPAC Name | 4-hydroxynon-2-en-8-ynal |
Standard InChI | InChI=1S/C9H12O2/c1-2-3-4-6-9(11)7-5-8-10/h1,5,7-9,11H,3-4,6H2 |
Standard InChIKey | RXECVCDYORIBBT-FNORWQNLSA-N |
SMILES | C#CCCCC(C=CC=O)O |
Description | 4-hydroxy Nonenal (4-HNE) is a major aldehyde produced during the lipid peroxidation of ω-6 polyunsaturated fatty acids, such as arachidonic acid and linoleic acid. It is considered a potential causal agent in numerous diseases, including chronic inflammation, neurodegenerative diseases, atherosclerosis, diabetes, and cancer, in part because it covalently modifies DNA and proteins resulting in genetic mutations and altered cell signaling, respectively. 4-HNE Alkyne is a form of 4-HNE with a terminal alkyne. Such terminal alkyne groups can be used in linking reactions, known as click chemistry, characterized by high dependability and specificity of azide-alkyne bioconjugation reactions. Click chemistry has only recently been applied to the study of oxidized lipids. |
Reference | 1.Pryor, W.A., and Porter, N.A. Suggested mechanisms for the production of 4-hydroxy-2-nonenal from the autoxidation of polyunsaturated fatty acids. Free Radical Biology & Medicine 8, 541-543 (1990). |
PubChem Compound | 53393935 |
Last Modified | Nov 11 2021 |
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